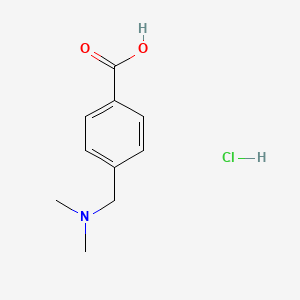

4-((Dimethylamino)methyl)benzoic acid hydrochloride

Description

The exact mass of the compound 4-((Dimethylamino)methyl)benzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-((Dimethylamino)methyl)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Dimethylamino)methyl)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(dimethylamino)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTRRUBDUJPTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17847-26-6 | |

| Record name | 4-[(dimethylamino)methyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, proposed synthesis and analytical methodologies, and safety information. The data presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties

Quantitative data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its free base, 4-((Dimethylamino)methyl)benzoic acid, are summarized below. It is important to note that experimental data for the hydrochloride salt is limited in publicly available literature.

Table 1: Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [1] |

| CAS Number | 17847-26-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Canonical SMILES | CN(C)CC1=CC=C(C=C1)C(=O)O.Cl | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Compound | Reference |

| Purity | ≥ 95% | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [1] |

| Form | Solid | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [3] |

| Storage | Room temperature | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [2] |

| Molecular Weight | 179.22 g/mol | 4-((Dimethylamino)methyl)benzoic acid (free base) | [4][5] |

| CAS Number | 18364-71-1 | 4-((Dimethylamino)methyl)benzoic acid (free base) | [4][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride are not extensively documented. Therefore, plausible methodologies based on general organic chemistry principles are proposed below.

Proposed Synthesis of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

A potential synthetic route to 4-((Dimethylamino)methyl)benzoic acid hydrochloride is via the nucleophilic substitution of a suitable starting material, such as methyl 4-(bromomethyl)benzoate, with dimethylamine, followed by hydrolysis of the ester and salt formation.

Step 1: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

-

Dissolve methyl 4-(bromomethyl)benzoate in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (e.g., 2 M in THF) in excess (approximately 2-3 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Salt Formation

-

Dissolve the purified methyl 4-((dimethylamino)methyl)benzoate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid (HCl) to a pH of approximately 1-2.

-

The product, 4-((Dimethylamino)methyl)benzoic acid hydrochloride, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: Proposed workflow for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Proposed Analytical Methodology

The characterization and purity assessment of the synthesized 4-((Dimethylamino)methyl)benzoic acid hydrochloride can be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the nitrogen, and the methyl protons of the dimethylamino group.

-

¹³C NMR: The spectrum should display distinct signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.

-

-

Mass Spectrometry (MS):

-

Use electrospray ionization (ESI) in positive ion mode to confirm the molecular weight of the free base cation [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the compound using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid. Detection can be performed using a UV detector at a wavelength determined by the UV absorbance maximum of the compound.

-

Safety and Handling

The safety information for 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its free base indicates potential hazards.

Table 3: GHS Hazard Statements

| Compound | Hazard Statements | Reference |

| 4-((Dimethylamino)methyl)benzoic acid hydrochloride | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |

| 4-((Dimethylamino)methyl)benzoic acid (free base) | H318: Causes serious eye damage | [4] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a dry and cool place.

Logical Relationships

The following diagram illustrates the structural relationship between 4-((Dimethylamino)methyl)benzoic acid hydrochloride, its free base, and potential synthetic precursors.

Caption: Relationship between the hydrochloride salt, its free base, and synthetic precursors.

References

- 1. 4-[(Dimethylamino)methyl]benzoic acid hydrochloride 95% | CAS: 17847-26-6 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Benzoic acid, 4-[(dimethylamino)methyl]-, hydrochloride (1… [cymitquimica.com]

- 4. 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID | 18364-71-1 [chemicalbook.com]

- 7. 4-[(Methylamino)methyl]benzoic acid hydrochloride | C9H12ClNO2 | CID 13922255 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic acid hydrochloride (CAS 17847-26-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a compilation of available data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Significant gaps in the publicly available literature exist, particularly concerning its biological activity and specific experimental protocols. The information provided should be supplemented with internal research and validation.

Core Chemical Identity and Physicochemical Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. While specific, experimentally determined data for the hydrochloride salt is limited, the properties of the corresponding free acid, 4-(Dimethylamino)benzoic acid, provide valuable context.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17847-26-6 | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Melting Point | Data not available for hydrochloride salt. (241-243 °C for the free acid) | |

| Boiling Point | Data not available for hydrochloride salt. | N/A |

| pKa | Data not available for hydrochloride salt. (pKa of 6.027 for the free acid's carboxylic group) | |

| Solubility | Data not available. The hydrochloride salt form is expected to have higher aqueous solubility than the free acid. The free acid is soluble in alcohol, HCl, and KOH solutions, and sparingly soluble in ether. | [1] |

Synthesis and Purification

Hypothetical Synthesis Workflow:

A likely synthetic pathway would involve the reaction of a 4-(halomethyl)benzoic acid derivative with dimethylamine, followed by conversion to the hydrochloride salt.

Caption: Hypothetical synthesis of 4-((Dimethylamino)methyl)benzoic acid HCl.

General Experimental Considerations (Based on Analogs):

-

Reaction of 4-(Bromomethyl)benzoate with Dimethylamine: Methyl 4-(bromomethyl)benzoate would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile). An excess of dimethylamine (as a solution in a solvent like THF or as a gas) would be added, and the reaction would be stirred, likely at room temperature or with gentle heating. Progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrolysis: The resulting ester would be hydrolyzed to the carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide in a water/methanol mixture) followed by acidification, or under acidic conditions (e.g., refluxing with hydrochloric acid).

-

Purification and Salt Formation: The crude 4-((Dimethylamino)methyl)benzoic acid would be purified, for instance, by recrystallization or column chromatography. To form the hydrochloride salt, the purified free acid would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate would be collected by filtration and dried.

Analytical Characterization

Detailed spectral data for the hydrochloride salt is not available. The following represents expected analytical methods and data based on the structure and related compounds.

Table 2: Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (likely two doublets in the ~7-8 ppm region), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad signal for the carboxylic acid proton (if in a non-exchanging solvent). The hydrochloride salt may show a downfield shift of the protons adjacent to the nitrogen. |

| ¹³C NMR | Resonances for the quaternary aromatic carbons, the CH aromatic carbons, the carboxylic carbon, the benzylic methylene carbon, and the N-methyl carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable method for purity determination and quantification. UV detection would be appropriate due to the aromatic ring. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. |

Biological Activity and Mechanism of Action

Extensive searches of publicly available scientific literature and databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

However, the broader class of aminobenzoic acid derivatives has been investigated for a range of biological activities, which may provide avenues for future research with this specific compound.

Potential Areas of Investigation Based on Analogous Structures:

-

Antimicrobial Activity: Some para-aminobenzoic acid (PABA) derivatives have shown antibacterial and antifungal properties.[2]

-

Anti-inflammatory Effects: Derivatives of benzoic acid have been explored for their anti-inflammatory potential.[3]

-

Anticancer Properties: Certain benzoic acid derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as histone deacetylases (HDACs).[3][4]

-

Kinase Inhibition: A structurally related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride, is known as an intermediate in the synthesis of the kinase inhibitor Imatinib. This suggests that compounds with a similar scaffold could be explored for kinase inhibitory activity.

Experimental Workflow for Preliminary Biological Screening:

Caption: A general workflow for the initial biological evaluation.

Applications in Research and Drug Development

Given the lack of specific biological data, the primary application of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is likely as a building block in organic synthesis and medicinal chemistry . Its structure features a carboxylic acid and a tertiary amine, both of which are versatile functional groups for further chemical modifications to create more complex molecules and libraries of compounds for drug discovery screening.

Safety and Handling

Hazard Statements: Based on available safety data sheets for the hydrochloride salt, the following GHS hazard statements may apply:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a chemical compound with potential as a synthetic intermediate. While its fundamental chemical identity is established, there is a significant lack of publicly available data regarding its specific physicochemical properties, detailed and validated experimental protocols for its synthesis and analysis, and, most critically, its biological activity and mechanism of action. For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Its utility will be largely dependent on in-house investigation to determine its properties and potential applications. The information on related aminobenzoic acid derivatives suggests that it could be a starting point for the synthesis of novel compounds with a range of potential therapeutic activities.

References

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. While specific experimental data for the hydrochloride salt is not widely available in the public domain, this document compiles available information on the parent compound and related structures to offer a thorough understanding. This guide also highlights its potential, albeit currently undocumented, role in biological pathways, underscoring the need for further research into its pharmacological profile.

Chemical Structure and Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is the hydrochloride salt of 4-((Dimethylamino)methyl)benzoic acid. The presence of a carboxylic acid group, a tertiary amine, and an aromatic ring makes it a versatile chemical scaffold.

Chemical Structure:

Caption: Chemical structure of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its parent compound.

| Property | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | 4-((Dimethylamino)methyl)benzoic acid |

| Molecular Formula | C10H14ClNO2[1] | C10H13NO2[2] |

| Molecular Weight | 215.68 g/mol [1] | 179.22 g/mol [2] |

| CAS Number | 17847-26-6[1] | 18364-71-1[2] |

| IUPAC Name | 4-((dimethylamino)methyl)benzoic acid;hydrochloride | 4-[(dimethylamino)methyl]benzoic acid[2] |

| Appearance | White to off-white solid (predicted) | White to off-white solid[3] |

| Solubility | Soluble in polar solvents[3] | Soluble in polar solvents[3] |

Synthesis

Logical Workflow for Synthesis:

Caption: A plausible synthetic workflow for 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 4-((Dimethylamino)methyl)benzoic acid (Free Base)

A common method for this transformation is reductive amination.

-

Materials: 4-formylbenzoic acid, dimethylamine (or its hydrochloride salt), a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., methanol or dichloromethane).

-

Procedure:

-

Dissolve 4-formylbenzoic acid in the chosen solvent.

-

Add dimethylamine. If using the hydrochloride salt, a base (e.g., triethylamine) should be added to liberate the free amine.

-

Stir the mixture at room temperature to form the iminium ion intermediate.

-

Slowly add the reducing agent to the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Formation of the Hydrochloride Salt

-

Materials: 4-((Dimethylamino)methyl)benzoic acid, hydrochloric acid (in a suitable solvent like diethyl ether or as a gas).

-

Procedure:

-

Dissolve the purified 4-((Dimethylamino)methyl)benzoic acid in a suitable solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent, or bubble hydrogen chloride gas through the solution, while stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

-

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 4-((Dimethylamino)methyl)benzoic acid hydrochloride are not available, the expected spectral data can be predicted based on the analysis of its parent compound and related benzoic acid derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the region of 7-8.5 ppm), a singlet for the benzylic methylene protons (CH₂) adjacent to the nitrogen, and a singlet for the two methyl groups (N(CH₃)₂) of the dimethylamino moiety. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift. In the hydrochloride salt, the protons on and near the nitrogen atom will likely experience a downfield shift due to the positive charge.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the benzylic methylene carbon, and the methyl carbons of the dimethylamino group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

-

C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

-

C-N stretch of the amine.

-

Aromatic C-H and C=C stretching vibrations.

-

For the hydrochloride salt, a broad N-H⁺ stretching band might be observed in the 2200-2800 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

The mass spectrum of the free base, 4-((Dimethylamino)methyl)benzoic acid, is available and shows a molecular ion peak corresponding to its molecular weight.[2] For the hydrochloride salt, under electrospray ionization (ESI), one would expect to observe the molecular ion of the free base [M+H]⁺.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. However, its parent compound is noted as a versatile intermediate in the synthesis of pharmaceuticals, including antihistamines.[4] This suggests that the 4-((dimethylamino)methyl)benzoic acid scaffold may be a pharmacophore that can be incorporated into larger molecules to modulate biological targets.

Potential Areas for Investigation:

Given its structural features, this compound could be explored for a variety of biological activities. The benzoic acid moiety is a common feature in many drugs, and the dimethylaminomethyl group can influence properties like solubility and receptor binding.

Hypothetical Signaling Pathway Involvement:

Without experimental data, any discussion of signaling pathway involvement is purely speculative. However, based on its potential as a building block for antihistamines, one could hypothesize a potential interaction with histamine receptors.

Caption: Hypothetical antagonism of a histamine receptor signaling pathway.

Conclusion and Future Directions

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a chemical compound with potential applications in drug discovery and development. While detailed experimental and biological data are currently scarce, its structural similarity to known pharmacologically active molecules suggests it is a promising candidate for further investigation. Future research should focus on:

-

Developing and publishing a detailed, reproducible synthesis protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) of the hydrochloride salt.

-

Screening for biological activity across a range of targets.

-

Investigating its mechanism of action and potential involvement in signaling pathways.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The compilation of existing knowledge and the identification of knowledge gaps are intended to stimulate further research into this intriguing molecule.

References

- 1. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 18364-71-1: 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID [cymitquimica.com]

- 4. 4-((Dimethylamino)methyl)benzoic acid [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-((Dimethylamino)methyl)benzoic acid hydrochloride, a key building block in pharmaceutical and materials science. This document details two principal synthetic pathways: the nucleophilic substitution of a benzylic halide and the reductive amination of a benzaldehyde derivative. Each route is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is an organic compound featuring a benzoic acid moiety substituted with a dimethylaminomethyl group.[1] The presence of both a carboxylic acid and a tertiary amine makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for drug development and formulation.

This guide will explore the two most common and practical synthetic routes to this compound, providing detailed methodologies and comparative data to assist researchers in selecting the most suitable approach for their specific needs.

Synthetic Routes

Two primary and effective synthetic pathways to 4-((Dimethylamino)methyl)benzoic acid are outlined below. Both routes converge on the free base, which is then converted to the hydrochloride salt.

Route 1: Nucleophilic Substitution Pathway

This pathway commences with the halogenation of the methyl group of 4-methylbenzoic acid, followed by a nucleophilic substitution reaction with dimethylamine.

Overall Reaction Scheme:

Caption: Nucleophilic substitution pathway for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Experimental Protocols:

Step 1a: Synthesis of 4-(Bromomethyl)benzoic Acid

This procedure is adapted from a standard laboratory protocol for benzylic bromination.[2]

-

Materials:

-

4-Methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Chlorobenzene

-

Hexane

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).

-

Add chlorobenzene (30 mL) to the flask.

-

Attach a reflux condenser and gently boil the mixture for 1 hour.

-

Cool the flask to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid using suction and wash with hexane (3 x 10 mL).

-

Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve the succinimide byproduct.

-

Filter the solid again with suction, wash with water (2 x 15 mL) and hexane (2 x 15 mL).

-

Dry the product under suction.

-

Recrystallize the crude product from a minimal amount of ethyl acetate to obtain pure 4-(bromomethyl)benzoic acid.

-

Step 1b: Synthesis of 4-((Dimethylamino)methyl)benzoic Acid

This step involves the nucleophilic substitution of the bromide with dimethylamine.

-

Materials:

-

4-(Bromomethyl)benzoic acid

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) if using dimethylamine hydrochloride.

-

-

Procedure:

-

Dissolve 4-(bromomethyl)benzoic acid in a suitable solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of dimethylamine solution. If using dimethylamine gas, bubble it through the solution. If using a dimethylamine salt, add a base to liberate the free amine.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting residue can be purified by an appropriate workup, which may involve acid-base extraction to isolate the amphoteric product.

-

Step 1c: Formation of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

-

Materials:

-

4-((Dimethylamino)methyl)benzoic acid

-

Hydrochloric acid (concentrated or as a solution in a solvent like isopropanol)

-

A suitable solvent for precipitation (e.g., Diethyl ether, Ethyl acetate)

-

-

Procedure:

-

Dissolve the crude or purified 4-((dimethylamino)methyl)benzoic acid in a minimal amount of a suitable solvent.

-

Slowly add a stoichiometric amount of hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Dry the product in a vacuum oven.

-

Route 2: Reductive Amination Pathway

This alternative route involves the reaction of 4-formylbenzoic acid with dimethylamine in the presence of a reducing agent.

Overall Reaction Scheme:

Caption: Reductive amination pathway for the synthesis of 4-((dimethylamino)methyl)benzoic acid hydrochloride.

Experimental Protocols:

Step 2a: Synthesis of 4-((Dimethylamino)methyl)benzoic Acid via Reductive Amination

This procedure is based on general methods for reductive amination, such as the Eschweiler-Clarke or Leuckart-Wallach reactions, or using hydride reducing agents.[3][4]

-

Materials:

-

4-Formylbenzoic acid

-

Dimethylamine (as a solution or salt)

-

A reducing agent:

-

A suitable solvent (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane).

-

-

Procedure (using Sodium Triacetoxyborohydride):

-

Suspend 4-formylbenzoic acid in a suitable solvent like dichloromethane.

-

Add dimethylamine (as a solution or from a salt with a non-nucleophilic base).

-

Stir the mixture at room temperature for a short period to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Step 2b: Formation of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

This step is identical to Step 1c in the nucleophilic substitution pathway.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes. The values are based on typical yields for analogous reactions found in the literature.

Table 1: Quantitative Data for Route 1 - Nucleophilic Substitution

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1a | 4-Methylbenzoic acid | 4-(Bromomethyl)benzoic acid | NBS, Benzoyl Peroxide | 75-85 | >95 (after recrystallization) |

| 1b | 4-(Bromomethyl)benzoic acid | 4-((Dimethylamino)methyl)benzoic acid | Dimethylamine | 70-90 | >90 (crude) |

| 1c | 4-((Dimethylamino)methyl)benzoic acid | 4-((Dimethylamino)methyl)benzoic acid HCl | HCl | >95 | >98 (after precipitation) |

Table 2: Quantitative Data for Route 2 - Reductive Amination

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 2a | 4-Formylbenzoic acid | 4-((Dimethylamino)methyl)benzoic acid | Dimethylamine, NaBH(OAc)₃ | 80-95 | >90 (crude) |

| 2b | 4-((Dimethylamino)methyl)benzoic acid | 4-((Dimethylamino)methyl)benzoic acid HCl | HCl | >95 | >98 (after precipitation) |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both synthetic routes.

Caption: Experimental workflow for the nucleophilic substitution pathway (Route 1).

Caption: Experimental workflow for the reductive amination pathway (Route 2).

Conclusion

This technical guide has detailed two robust and efficient synthesis routes for 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The nucleophilic substitution pathway (Route 1) is a reliable method, particularly if 4-methylbenzoic acid is a readily available starting material. The reductive amination pathway (Route 2) offers a more direct approach if 4-formylbenzoic acid is accessible and often proceeds with high yields and selectivity. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. CAS 18364-71-1: 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID [cymitquimica.com]

- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]

In-Depth Technical Guide: Solubility Profile of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining the solubility of this active pharmaceutical ingredient (API), alongside available qualitative solubility information and a logical workflow for its determination.

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a salt form of the parent compound 4-((Dimethylamino)methyl)benzoic acid. The hydrochloride salt is often utilized in pharmaceutical development to enhance the solubility and stability of the parent molecule. Understanding the solubility profile of an API is a critical step in drug development, influencing its bioavailability, formulation strategies, and overall therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its parent compound is presented below.

| Property | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | 4-((Dimethylamino)methyl)benzoic acid |

| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 215.68 g/mol | 179.22 g/mol |

| CAS Number | 17847-26-6 | 18364-71-1 |

Solubility Profile

Table 1: Qualitative Solubility of 4-((Dimethylamino)methyl)benzoic acid

| Solvent | Solubility |

| Polar Solvents | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

It is important to note that as a hydrochloride salt, 4-((Dimethylamino)methyl)benzoic acid hydrochloride is expected to exhibit significantly higher aqueous solubility compared to its parent free base, particularly in acidic to neutral pH ranges. The protonated dimethylamino group enhances its interaction with polar solvents like water.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a detailed methodology for determining the thermodynamic (equilibrium) solubility of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. This method is based on the widely accepted "shake-flask" technique.

Materials and Equipment

-

4-((Dimethylamino)methyl)benzoic acid hydrochloride (API)

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric acid (HCl)

-

Solvents of interest (e.g., ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps (e.g., 15 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter

Experimental Procedure

-

Preparation of Solvents: Prepare the desired solubility media (e.g., purified water, PBS, 0.1 N HCl, and other organic solvents).

-

Sample Preparation: Accurately weigh an excess amount of 4-((Dimethylamino)methyl)benzoic acid hydrochloride into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at the end of the experiment.

-

Solubilization: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Sample Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

-

Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

HPLC Method Development (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

-

Column Temperature: 30°C

A calibration curve should be prepared using standard solutions of 4-((Dimethylamino)methyl)benzoic acid hydrochloride of known concentrations to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of an Active Pharmaceutical Ingredient (API) like 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Caption: Workflow for API Solubility Determination.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Research in this area would be necessary to elucidate its mechanism of action and biological targets.

The logical relationship central to this guide is the process of solubility determination itself, as visualized in the workflow diagram above. This process is fundamental in pharmaceutical sciences for predicting the in vivo behavior of a drug candidate.

Caption: Factors Influencing API Solubility and Bioavailability.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. While specific quantitative data is sparse, the provided experimental protocol offers a robust method for researchers to generate this critical information. The elucidation of the complete solubility profile will be invaluable for the formulation development and preclinical assessment of this compound. Further research into its biological activities and potential signaling pathway interactions is warranted to fully characterize its therapeutic potential.

An In-depth Technical Guide on the Core Mechanism of Action of Synthetic Lysine Analogs as Antifibrinolytic Agents

Disclaimer: Information regarding the specific compound 4-((Dimethylamino)methyl)benzoic acid hydrochloride is scarce in publicly available scientific literature. However, its chemical structure is closely related to a well-established class of antifibrinolytic drugs, the synthetic lysine analogs, which includes p-aminomethylbenzoic acid (PAMBA) and tranexamic acid (TXA). This guide will focus on the extensively studied mechanism of action of these related compounds, which is presumed to be the intended topic of interest.

Introduction

Synthetic lysine analogs such as p-aminomethylbenzoic acid (PAMBA) and tranexamic acid (TXA) are clinically significant antifibrinolytic agents used to prevent or treat excessive bleeding.[1][2] They are employed in various medical scenarios, including major trauma, surgery, postpartum hemorrhage, and heavy menstrual bleeding, to help stabilize blood clots and reduce blood loss.[3][4][5] The primary therapeutic effect of these drugs stems from their ability to modulate the fibrinolytic system, the body's natural mechanism for dissolving blood clots.[6][7] This document provides a detailed overview of their core mechanism of action, supported by quantitative data and descriptions of relevant experimental protocols.

Core Mechanism of Action: Inhibition of Fibrinolysis

The hemostatic system is a delicate balance between clot formation (coagulation) and clot dissolution (fibrinolysis). Fibrinolysis is essential for removing clots once a vessel has healed, thereby restoring normal blood flow.[8][9] The key enzyme in this process is plasmin, which degrades the fibrin meshwork of a clot.[10] Plasmin is derived from its inactive zymogen, plasminogen, through the action of plasminogen activators like tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[11][12]

The activation of plasminogen to plasmin is significantly enhanced when both plasminogen and t-PA are bound to fibrin.[11] This binding is mediated by specific lysine-binding sites (LBS) located in the kringle domains of the plasminogen molecule, which recognize and attach to lysine residues on the surface of the fibrin clot.[12][13][14]

Synthetic lysine analogs, including PAMBA and tranexamic acid, exert their antifibrinolytic effect by acting as competitive inhibitors at these lysine-binding sites on plasminogen.[4][15][16] By occupying the LBS, these drugs prevent plasminogen from binding to fibrin.[2][17] This action has two major consequences:

-

Inhibition of Plasminogen Activation: The binding of plasminogen to fibrin is a critical step for its efficient activation by t-PA. By blocking this interaction, synthetic lysine analogs reduce the rate of plasmin formation at the site of the clot.[4][18]

-

Prevention of Fibrin Degradation: Any plasmin that is formed is also prevented from binding to fibrin, thereby inhibiting the degradation of the clot's structural integrity.[7]

At higher concentrations, tranexamic acid can also act as a non-competitive inhibitor of plasmin itself.[18] This dual mechanism ensures the stabilization of the fibrin clot, leading to improved hemostasis.[15]

Quantitative Data on Antifibrinolytic Activity

The potency of synthetic lysine analogs is determined by their affinity for the lysine-binding sites of plasminogen and their effective concentration required to inhibit fibrinolysis. Tranexamic acid is noted to be approximately 8 to 10 times more potent than its older analogue, ε-aminocaproic acid (EACA).[15][16][18]

| Parameter | Drug | Value | Target/System | Reference |

| Potency Comparison | Tranexamic Acid (TXA) | ~10x more potent than EACA | In vitro fibrinolysis | [15] |

| Inhibition Constant (Ki) | Tranexamic Acid (TXA) | 1.1 µM | Kringle Domain 1 of Plasmin(ogen) | [19] |

| Inhibition Constant (Ki) | ε-Aminocaproic Acid (EACA) | 9.0 µM | Kringle Domain 1 of Plasmin(ogen) | [19] |

| Effective Concentration | Tranexamic Acid (TXA) | 5 - 10 mg/L | Partial inhibition of fibrinolysis | [20] |

| Effective Concentration | Tranexamic Acid (TXA) | 10 - 15 mg/L | Substantial inhibition of fibrinolysis | [20] |

| IC50 (50% Inhibition) | Tranexamic Acid (TXA) | 0.43 mg/L | t-PA stimulated fibrinolysis in blood (ROTEM) | [20] |

| Complete Inhibition | Tranexamic Acid (TXA) | ≥ 12.5 mg/L | t-PA stimulated fibrinolysis in whole blood (ClotPro®) | [21] |

| IC50 (Fibrinolysis Inhibition) | Tranexamic Acid (TA) | ~0.5 µM | u-PA induced hyperfibrinolysis (ROTEM) | [22] |

| IC50 (Fibrinolysis Inhibition) | ε-Aminocaproic Acid (EACA) | ~1.5 µM | u-PA induced hyperfibrinolysis (ROTEM) | [22] |

Experimental Protocols

The antifibrinolytic activity of compounds like PAMBA and tranexamic acid is evaluated using a variety of in vitro and ex vivo assays. These protocols are designed to measure the compound's effect on different stages of the fibrinolytic process.

1. Clot Lysis Time Assays: These are global assays that measure the overall effect of a compound on fibrinolysis.[23]

-

Principle: A blood or plasma clot is formed in vitro and fibrinolysis is initiated, often by adding an exogenous plasminogen activator like t-PA. The time taken for the clot to dissolve is measured. An antifibrinolytic agent will prolong the clot lysis time.

-

Methodology (Plasma-based):

-

Citrated plasma is aliquoted into a 96-well plate.

-

The test compound (e.g., tranexamic acid) at various concentrations is added to the wells.

-

Clotting is initiated by adding thrombin and calcium chloride.

-

Simultaneously, fibrinolysis is induced by adding a fixed concentration of t-PA.

-

The optical density (turbidity) of the wells is monitored over time at 405 nm. Clot formation increases turbidity, while lysis decreases it.

-

The time to 50% lysis is calculated and compared between treated and control samples.[24]

-

2. Viscoelastic Methods (VEMs): Tests like rotational thromboelastometry (ROTEM®) or thromboelastography (TEG®) provide a dynamic, real-time assessment of clot formation, strength, and lysis in whole blood.[23][25]

-

Principle: These methods measure the mechanical properties of a developing clot. Fibrinolysis is observed as a decrease in clot firmness over time. Antifibrinolytic agents prevent or reduce this decrease.

-

Methodology (ROTEM® with t-PA challenge):

-

A whole blood sample is obtained from a subject.

-

The test compound is added to the blood sample in vitro.

-

The sample is placed in the ROTEM® analyzer cup.

-

Clotting is initiated with an activator (e.g., EXTEM reagent).

-

Fibrinolysis is induced by adding t-PA to the assay.

-

The instrument monitors clot firmness over time, generating a characteristic curve. Key parameters include Maximum Lysis (ML), which indicates the percentage reduction in clot firmness. An effective antifibrinolytic will result in a lower ML value.[20][26]

-

3. Plasminogen Activation Assays: These assays specifically measure the effect of a compound on the conversion of plasminogen to plasmin.[24]

-

Principle: The rate of plasmin generation is measured using a chromogenic or fluorogenic substrate that is specifically cleaved by plasmin.

-

Methodology (Chromogenic):

-

A solution containing plasminogen and a plasmin-specific chromogenic substrate is prepared.

-

The test compound and t-PA are added to initiate the reaction in a 96-well plate.

-

The conversion of plasminogen to plasmin by t-PA leads to the cleavage of the substrate, releasing a colored product.

-

The change in absorbance is measured over time using a spectrophotometer.

-

The rate of plasmin generation is calculated from the slope of the absorbance curve and compared across different concentrations of the test compound.[24]

-

Conclusion

The mechanism of action of synthetic lysine analogs like p-aminomethylbenzoic acid and tranexamic acid is a well-defined process centered on the inhibition of fibrinolysis. By competitively blocking the lysine-binding sites of plasminogen, these agents effectively prevent the binding of plasminogen to fibrin. This interference disrupts the fibrinolytic cascade, leading to the preservation of the fibrin clot and a reduction in bleeding. The efficacy of these agents can be robustly quantified through established in vitro and ex vivo experimental protocols, providing crucial data for their clinical application and for the development of novel antifibrinolytic therapies.

References

- 1. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. hemophilianewstoday.com [hemophilianewstoday.com]

- 3. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 5. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

- 6. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]

- 7. massivebio.com [massivebio.com]

- 8. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 10. Fibrinolysis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation [frontiersin.org]

- 14. Involvement of the lysine-binding sites of plasminogen on its interaction with concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. litfl.com [litfl.com]

- 19. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ashpublications.org [ashpublications.org]

- 23. Measuring fibrinolysis: from research to routine diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Spectroscopic and Structural Elucidation of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride, a key building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group and a dimethylaminomethyl substituent, makes it a versatile intermediate in the synthesis of various target molecules. Accurate spectral characterization is crucial for confirming its identity, purity, and for guiding its use in further chemical transformations. This document serves as a detailed reference for the spectral properties of this compound.

Spectral Data

The following tables summarize the key spectral data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The data for the hydrochloride salt are predicted based on the known spectral data of the free base, 4-((Dimethylamino)methyl)benzoic acid, and established principles of spectroscopy. Protonation of the dimethylamino group to form the hydrochloride salt is expected to induce notable downfield shifts in the NMR signals of the nearby protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-12.0 | Broad Singlet | 1H | -COOH |

| ~8.0-8.2 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.5-7.7 | Doublet | 2H | Aromatic (ortho to -CH₂N(CH₃)₂H⁺) |

| ~4.3-4.5 | Singlet | 2H | -CH₂N(CH₃)₂H⁺ |

| ~2.8-3.0 | Singlet | 6H | -N(CH₃)₂H⁺ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~140 | Aromatic (quaternary, C-CH₂N) |

| ~131 | Aromatic (quaternary, C-COOH) |

| ~130 | Aromatic (CH, ortho to -COOH) |

| ~129 | Aromatic (CH, ortho to -CH₂N) |

| ~60 | -CH₂N(CH₃)₂H⁺ |

| ~43 | -N(CH₃)₂H⁺ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2800-2400 | Broad | N⁺-H stretch (Ammonium salt) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1500 | Medium | C=C stretch (Aromatic ring) |

| ~1420 | Medium | C-H bend (Alkyl) |

| ~1300 | Medium | O-H bend (Carboxylic acid) |

| ~1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | Positive | 180.1 |

Note: The mass spectrum will show the mass of the protonated free base.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and vortexed to ensure a homogeneous solution.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

-

-

Reference: The solvent peak of DMSO-d₆ is used as the internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

-

The ground sample is mixed with ~100 mg of dry potassium bromide (KBr) powder.

-

The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Method: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Positive ion mode.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C.

-

Mass Range: m/z 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logic of Structural Elucidation.

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic acid hydrochloride

This technical guide provides a comprehensive overview of 4-((Dimethylamino)methyl)benzoic acid hydrochloride, focusing on its chemical properties, synthesis, and documented applications. While a detailed historical account of its initial discovery is not prominently available in public records, this document consolidates available scientific and patent literature to offer insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a chemical compound primarily used as an intermediate in organic synthesis. Its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-((dimethylamino)methyl)benzoic acid hydrochloride | |

| CAS Number | 17847-26-6 | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Purity | 95% | |

| Parent Compound CAS | 18364-71-1 (4-[(Dimethylamino)methyl]benzoic acid) | [1][2] |

| Parent Compound Formula | C₁₀H₁₃NO₂ | [1] |

| Parent Compound MW | 179.22 g/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of related compounds, such as 4-(methylaminomethyl)benzoic acid hydrochloride, has been described in patent literature. While a direct protocol for 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not detailed, the following synthesis of a similar compound illustrates a potential synthetic route.

Synthesis of 4-(Methylaminomethyl)benzoic acid hydrochloride [3]

This synthesis was reported as a step in the preparation of N-(4-carboxybenzyl)-N-methylnonanamide.

-

Step 1: Reaction Setup

-

Dissolve 10 g of 4-Carboxybenzaldehyde in 50 mL of aqueous methylamine (30%).

-

Add 5 g of Raney nickel to the solution.

-

Treat the mixture with hydrogen at 1500 psi and 100°C for 17 hours.

-

-

Step 2: Isolation and Purification

-

Remove the catalyst by suction filtration.

-

Evaporate the filtrate to leave a solid residue.

-

Redissolve the residue in 50 mL of 2N HCl.

-

Extract the solution with 50 mL of ethyl acetate and 50 mL of chloroform.

-

Evaporate the resulting aqueous layer to dryness.

-

Vacuum dry the residue at 60°C for 4 hours.

-

Recrystallize the final product from methanol/ethyl acetate.

-

-

Yield: 7.65 g of 4-(methylaminomethyl)benzoic acid hydrochloride.

-

Melting Point: 225-226°C.

A general workflow for the synthesis of a related compound, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, involves the formation of a hydrochloride salt as an intermediate[4]. This highlights the common use of the hydrochloride form in multi-step organic syntheses.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and isolation of an aminobenzoic acid hydrochloride derivative, based on the described protocols.

History and Applications

The specific discovery of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not well-documented. However, its parent molecule, 4-(Dimethylamino)benzoic acid, was first prepared in the early 20th century through standard organic synthesis techniques[5]. This class of compounds serves as important intermediates in the production of various organic molecules, including dyes, UV absorbers, and pharmaceuticals[5].

The hydrochloride salt, in particular, is often utilized in synthesis due to its increased stability and solubility in certain solvents. As seen in the patent literature, it is a common intermediate in the synthesis of more complex molecules, such as those with potential applications as protein kinase inhibitors for treating cancers[6].

Safety Information

The GHS hazard classification for the related compound 4-[(Methylamino)methyl]benzoic acid hydrochloride indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[7]. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this and similar chemical compounds.

References

- 1. 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID | 18364-71-1 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 7. 4-[(Methylamino)methyl]benzoic acid hydrochloride | C9H12ClNO2 | CID 13922255 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic acid hydrochloride for Researchers

For researchers, scientists, and drug development professionals, 4-((Dimethylamino)methyl)benzoic acid hydrochloride is a versatile building block with significant potential in medicinal chemistry and targeted therapeutics. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals.

Physicochemical Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a white to off-white solid. Its chemical structure consists of a benzoic acid moiety substituted with a dimethylaminomethyl group at the para position, and it is supplied as a hydrochloride salt.[1] This salt form generally enhances the compound's stability and solubility in aqueous media.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [2] |

| CAS Number | 17847-26-6 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | |

| Storage | Room temperature | [2] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not widely available, a reliable synthetic route can be adapted from established protocols for structurally similar compounds. One such relevant procedure is the synthesis of the closely related 4-(methylaminomethyl)benzoic acid hydrochloride, as detailed in U.S. Patent 4,689,182.

Adapted Synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

This proposed synthesis involves the reductive amination of 4-carboxybenzaldehyde with dimethylamine, followed by conversion to the hydrochloride salt.

Step 1: Reductive Amination

-

Dissolve 4-carboxybenzaldehyde in a suitable solvent such as methanol.

-

Add an aqueous solution of dimethylamine.

-

Introduce a reducing agent, for example, sodium borohydride, portion-wise while maintaining a controlled temperature.

-

Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon can be employed under a hydrogen atmosphere.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, work up the reaction mixture by removing the catalyst (if applicable) and evaporating the solvent.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude 4-((Dimethylamino)methyl)benzoic acid from Step 1 in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Applications in Drug Discovery and Development

4-((Dimethylamino)methyl)benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its utility is primarily recognized in the fields of medicinal chemistry and targeted protein degradation.

Intermediate for VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), an integrin protein, is a well-established therapeutic target for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Several benzoic acid derivatives have been synthesized and evaluated as potent and orally active VLA-4 antagonists.[3] The core structure of 4-((Dimethylamino)methyl)benzoic acid provides a valuable scaffold for the elaboration of these antagonists. The carboxylic acid group allows for amide bond formation to couple with other fragments, while the dimethylaminomethyl group can influence solubility and pharmacokinetic properties.

Potential as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC. Some chemical suppliers categorize 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a "Protein Degrader Building Block,"[2] suggesting its potential use in the construction of PROTAC linkers. The benzoic acid moiety can be incorporated into the linker backbone, providing a rigid or semi-rigid element that can influence the spatial orientation of the two ligands.

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity of 4-((Dimethylamino)methyl)benzoic acid hydrochloride itself. Its primary role appears to be that of a synthetic intermediate rather than a biologically active agent in its own right. Researchers are encouraged to perform their own in-vitro and in-vivo studies to determine the biological effects of any novel compounds synthesized using this building block.

Conclusion

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility as a synthetic intermediate for VLA-4 antagonists and its potential for incorporation into PROTAC linkers make it a compound of significant interest. While direct biological data on the compound itself is limited, its structural features provide a strong foundation for the development of novel therapeutics. The synthetic protocols and conceptual applications outlined in this guide are intended to facilitate further research and innovation in this area.

References

Methodological & Application

Application Notes and Protocols for 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the application of 4-((Dimethylamino)methyl)benzoic acid as a novel, acid-labile linker in solid-phase peptide synthesis (SPPS). While not a conventionally used linker, its chemical structure suggests a potential utility for the synthesis of C-terminal peptide acids. The protocols provided herein are based on established principles of Fmoc-based SPPS and the known reactivity of benzylamine moieties. This application note covers the hypothetical workflow from resin preparation and linker immobilization to peptide elongation and final cleavage. Quantitative data, based on typical yields and purities observed with analogous linker systems, are provided for reference.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient and automated synthesis of complex peptide chains. A critical component of SPPS is the choice of a linker, a bifunctional molecule that anchors the nascent peptide chain to the insoluble resin support. The linker's chemistry dictates the conditions under which the peptide can be cleaved from the resin and determines the functionality of the C-terminus (e.g., acid or amide).

This document explores the hypothetical use of 4-((Dimethylamino)methyl)benzoic acid as an acid-labile linker. The carboxylic acid moiety of this compound allows for its attachment to an amino-functionalized resin. The peptide chain is then assembled on the benzylic amine after appropriate activation. The final peptide is proposed to be cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which protonates and cleaves the benzyl-amine bond.

Proposed Principle of Synthesis

The proposed synthesis strategy employs the free base form of 4-((Dimethylamino)methyl)benzoic acid, which is attached to an amino-functionalized solid support (e.g., Rink Amide resin) via standard amide bond formation. The first Fmoc-protected amino acid is then coupled to the tertiary amine of the linker. Subsequent peptide chain elongation follows the standard Fmoc-SPPS cycle. The final cleavage of the peptide from the resin is achieved by treatment with a strong acid, which breaks the bond between the benzylic carbon and the nitrogen atom of the first amino acid, releasing the peptide as a C-terminal carboxylic acid.

Data Presentation

The following tables summarize the expected quantitative data for the use of the proposed 4-((Dimethylamino)methyl)benzoic acid linker in SPPS. These values are representative of what is typically achieved with well-established acid-labile linkers like Wang or Rink Amide resins and should be considered as a benchmark for this hypothetical protocol.

Table 1: Representative Quantitative Data for Peptide Synthesis

| Parameter | Expected Value | Notes |

| Linker Loading on Resin | 0.3 - 0.6 mmol/g | Dependent on the resin and coupling efficiency. |

| First Amino Acid Coupling Efficiency | >95% | Monitored by Kaiser test. |

| Average Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test. |

| Final Cleavage Yield | 70 - 90% | Sequence-dependent and influenced by cleavage cocktail composition. |

| Crude Peptide Purity | >80% | Dependent on peptide sequence and synthesis efficiency. |

Table 2: Comparison with Standard Acid-Labile Linkers

| Linker | Cleavage Condition | C-terminal Group | Typical Crude Purity |

| 4-((Dimethylamino)methyl)benzoic acid (Hypothetical) | High % TFA | Carboxylic Acid | >80% (Expected) |

| Wang Resin | High % TFA | Carboxylic Acid | 80-95% |

| Rink Amide Resin | High % TFA | Amide | 80-95% |

| 2-Chlorotrityl Chloride Resin | Dilute TFA | Carboxylic Acid | >90% |

Experimental Protocols

Protocol 1: Preparation of 4-((Dimethylamino)methyl)benzoic Acid-Functionalized Resin

This protocol describes the attachment of the 4-((Dimethylamino)methyl)benzoic acid linker to an amino-functionalized resin (e.g., Rink Amide AM resin).

Materials:

-

Rink Amide AM resin

-

4-((Dimethylamino)methyl)benzoic acid hydrochloride

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Rink Amide AM resin (1 equivalent) in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

In a separate vial, dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride (3 equivalents) in DMF and add DIPEA (3.5 equivalents) to neutralize the hydrochloride and generate the free base.

-

Add a coupling agent such as DIC (3 equivalents) or a mixture of HBTU (3 equivalents) and HOBt (3 equivalents) to the linker solution.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

Determine the loading of the linker on the resin using a standard method such as the Kaiser test on a known mass of resin after Fmoc deprotection of a subsequently coupled Fmoc-amino acid.

Protocol 2: Peptide Chain Elongation